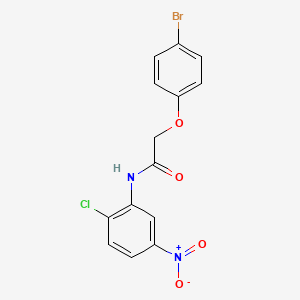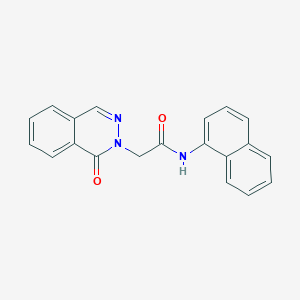
2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide, also known as BPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. BPN is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 372.68 g/mol.
Scientific Research Applications
2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. In agriculture, 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has been studied for its potential use as a herbicide. In industry, 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has been studied for its potential use in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide inhibits the activity of COX-2, an enzyme that is involved in inflammation and pain. 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis. In addition, 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has been shown to have antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide in lab experiments is its potential applications in various fields such as medicine, agriculture, and industry. 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for drug development and herbicide use. However, one limitation of using 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide in lab experiments is its potential toxicity. 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has been shown to have cytotoxic effects on certain cells, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide. One direction is the further investigation of its potential applications in medicine, agriculture, and industry. 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide has shown promising results in vitro, but further studies are needed to determine its efficacy in vivo. Another direction is the study of its mechanism of action. The exact mechanism of action of 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide is not fully understood, and further studies are needed to elucidate its molecular targets. Finally, the study of 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide analogs may lead to the discovery of more potent and selective compounds with potential applications in various fields.
Synthesis Methods
The synthesis of 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide involves the reaction of 2-chloro-5-nitrophenol with 4-bromophenol in the presence of sodium hydroxide and acetic anhydride to form 2-(4-bromophenoxy)-5-nitrophenol. The resulting compound is then reacted with acetyl chloride in the presence of triethylamine to form 2-(4-bromophenoxy)-5-nitroacetophenone. Finally, the compound is treated with ammonium acetate in acetic acid to form 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O4/c15-9-1-4-11(5-2-9)22-8-14(19)17-13-7-10(18(20)21)3-6-12(13)16/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTIRSSUKRMWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thioxoacetamide](/img/structure/B6074782.png)

![5-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6074801.png)
![2-{[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B6074816.png)
![2-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6074824.png)

![N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B6074833.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-ethylbenzenesulfonohydrazide](/img/structure/B6074848.png)
![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6074855.png)
![2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6074875.png)
![diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate](/img/structure/B6074883.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B6074895.png)

![2-(cyclopropylacetyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074919.png)